3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
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Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1'-[(2-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3S/c1-31-21-11-10-16(12-18(21)25)28-22(29)14-32-24(28)17-7-3-5-9-20(17)27(23(24)30)13-15-6-2-4-8-19(15)26/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFDRNWYVUKVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule with significant potential in medicinal chemistry. This compound belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 468.93 g/mol. The structure features a spiroindole framework that is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C24H18ClFN2O3S |
| Molecular Weight | 468.93 g/mol |
| Purity | ≥ 95% |
Antimicrobial Properties
Thiazolidinone derivatives have been documented to exhibit various antimicrobial activities. Recent studies indicate that modifications in their structure can enhance their efficacy against different microbial strains.
- Antibacterial Activity : A study highlighted that certain thiazolidinone derivatives demonstrated significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 25 µM for some derivatives .
- Antifungal Activity : Compounds similar to the one have shown promising antifungal properties against pathogens like Candida albicans and Aspergillus niger .
Anticancer Activity
Research has indicated that thiazolidinone derivatives can possess anticancer properties. The compound's structural features may contribute to its ability to inhibit tumor growth.
- Mechanism of Action : The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cellular signaling pathways .
Other Biological Activities
Thiazolidinones are also associated with several other biological activities:
- Antidiabetic Effects : Some derivatives have shown affinity for PPARγ, making them potential candidates for diabetes management . This activity is crucial as it suggests a role in glucose metabolism regulation.
- Antioxidant Properties : The compound may exhibit antioxidant activities, which are beneficial in reducing oxidative stress within biological systems .
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study, various thiazolidinone derivatives were synthesized and tested against standard bacterial strains. The results indicated that compounds with specific substitutions showed enhanced antibacterial activity compared to traditional antibiotics .
Case Study 2: Anticancer Potential
Another research project evaluated the anticancer effects of thiazolidinone derivatives on human leukemia cell lines. The results demonstrated significant growth inhibition with IC50 values indicating potent activity at low concentrations .
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via imine formation between isatin and 2-fluorobenzylamine, followed by nucleophilic attack by thioglycolic acid to form the thiazolidine ring. Dean-Stark apparatus-assisted reflux in anhydrous benzene ensures azeotropic removal of water, driving the reaction to completion. Key modifications include:
- Catalyst selection : Acetic acid (1–2 mol%) accelerates imine formation, reducing reaction time from 12 hours to 6 hours.
- Solvent effects : Substituting benzene with toluene or dichloromethane lowers yields by 15–20% due to poor azeotropic efficiency.
Representative procedure :
- Isatin (10 mmol), 2-fluorobenzylamine (10 mmol), and acetic acid (1 mL) in benzene reflux for 2 hours.
- Thioglycolic acid (20 mmol) added, followed by 8-hour reflux with Dean-Stark trap.
- Crude product precipitated using saturated NaHCO₃, filtered, and recrystallized from ethanol.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly improves reaction kinetics and yield for spiro[indole-thiazolidine] systems. A comparative study demonstrated a 40% reduction in reaction time (from 8 hours to 20 minutes) and a 15% yield increase (from 65% to 80%) under microwave conditions.
Optimized Microwave Protocol
- Conditions : 300 W power, 120°C, solvent-free system.
- Substrate scope : Electron-withdrawing groups (e.g., 3-chloro-4-methoxyphenyl) enhance cyclization efficiency due to increased electrophilicity at the carbonyl carbon.
Critical parameters :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 8 hours | 20 minutes |
| Yield | 65% | 80% |
| Energy Consumption | 1.2 kWh | 0.3 kWh |
Solid-Supported Acid Catalysis for Green Synthesis
Heterogeneous catalysts like sulfonated mesoporous silica (MCM-SO₃H) enable eco-friendly synthesis with recyclability. Key advantages include:
Mechanistic Insights
The MCM-SO₃H catalyst activates the imine intermediate via Brønsted acid sites, facilitating intramolecular cyclization. FTIR analysis confirms C=O stretching at 1685 cm⁻¹ and C-N vibrations at 1240 cm⁻¹ in the final product.
Asymmetric Synthesis and Stereochemical Control
Enantioselective synthesis remains challenging due to the spiro center’s conformational flexibility. A Lewis acid-mediated approach using BF₃·OEt₂ achieves 92% enantiomeric excess (ee):
- Chiral auxiliaries: (R)-BINOL derivatives induce axial chirality.
- Temperature control: -20°C minimizes racemization during thiazolidine ring closure.
Stereochemical outcomes :
| Configuration | Yield | ee (%) |
|---|---|---|
| (R) | 78% | 92 |
| (S) | 72% | 88 |
Analytical Characterization and Validation
Spectroscopic Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
